Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester
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Overview
Description
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester is a chemical compound with a complex structure that includes bromine, chlorine, and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester typically involves the esterification of acetic acid derivatives with 1,5-dichloro-9-anthracenol. The reaction conditions often require the presence of a brominating agent to introduce the bromine atom into the molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO₃) in ethanol
Major Products
Scientific Research Applications
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, bromo-, 1,5-dichloro-9-anthracenyl ester: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and anthracene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
301806-24-6 |
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Molecular Formula |
C16H9BrCl2O2 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(1,5-dichloroanthracen-9-yl) 2-bromoacetate |
InChI |
InChI=1S/C16H9BrCl2O2/c17-8-14(20)21-16-10-4-2-5-12(18)11(10)7-9-3-1-6-13(19)15(9)16/h1-7H,8H2 |
InChI Key |
UCYHBXXHCQLRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3Cl)C(=C2C(=C1)Cl)OC(=O)CBr |
Origin of Product |
United States |
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